2-(Benzyloxy)-1-naphthaldehyde
Overview
Description
2-(Benzyloxy)-1-naphthaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzaldehyde group attached to a naphthalene ring via an oxygen atom . The molecular weight of this compound is 212.24 g/mol .
Chemical Reactions Analysis
This compound undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction is an example of a [1,3] O-to-C rearrangement .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.24 g/mol . It has a linear formula of C6H5CH2OC6H4CHO . The compound has a density of 1.339 g/mL at 25 °C (lit.) . It has a boiling point of 326 °C (lit.) .
Scientific Research Applications
Catalytic Activity in Dioxidomolybdenum(VI) Complexes : A study by Pasayat et al. (2014) explored the synthesis of dioxidomolybdenum(VI) complexes using derivatives of 2-hydroxy-1-naphthaldehyde. These complexes showed catalytic potential in oxidation reactions and could successfully carry out oxidative bromination, demonstrating the utility of naphthaldehyde derivatives in catalysis.
Cycloaddition Reactions : Shimizu et al. (1982) researched the intramolecular 1,3-dipolar cycloaddition of nitrilimines bearing alkenyl groups derived from 2-(alkenyloxy)benzaldehydes, including 1-naphthaldehydes. Their work, detailed in this study, highlights the versatility of naphthaldehyde derivatives in synthesizing cycloadducts, which are valuable in organic synthesis.
Synthesis of Aza-Heterocyclic Compounds : Wang et al. (2017) developed a method for synthesizing 1-aroyl-2-naphthaldehydes, which were then successfully applied in the synthesis of benzo[e]isoindol-3-ones and benzo[e]benzo[4,5]imidazo[2,1-a]isoindoles. Their research, found here, demonstrates the application of naphthaldehyde derivatives in creating complex heterocyclic structures.
Development of Fluorescent Chemosensors : The work by Sun et al. (2018) on a 2-hydroxy-1-naphthaldehyde-based chemosensor illustrates the use of naphthaldehyde derivatives in detecting ions like Al3+. This research, detailed in this paper, showcases the potential of naphthaldehyde derivatives in the field of chemical sensing and detection.
Lewis Acid Catalysis : Horike et al. (2008) investigated the use of 1-naphthaldehyde in Lewis acid catalysis within a microporous metal-organic framework. Their findings, available here, reveal the applicability of naphthaldehyde derivatives in catalytic processes, particularly in metal-organic frameworks.
Cyclopalladated Complex Synthesis and Catalytic Activities : A study by Babu et al. (2017) on the synthesis and catalytic activities of cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide highlights another application of naphthaldehyde derivatives. Their work can be found here.
Synthesis of Benzimidazole-Based Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole containing compounds using 2-hydroxy-1-naphthaldehyde. These compounds, detailed in this paper, were studied for their DNA binding and cytotoxicity, indicating the biomedical applications of naphthaldehyde derivatives.
Schiff Bases and Metal Complexes : Maher (2018) reviewed the role of 2-hydroxy-1-naphthaldehyde in developing Schiff bases and their metal complexes, as found in this study. This illustrates the chemical versatility of naphthaldehyde derivatives in forming complex molecules.
Properties
IUPAC Name |
2-phenylmethoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352775 | |
Record name | 2-(benzyloxy)-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-48-8 | |
Record name | 2-(benzyloxy)-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?
A1: The phenyl and naphthyl ring systems in this compound are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].
Q2: What type of intermolecular interactions contribute to the crystal packing of this compound?
A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].
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